Synthetic Efficiency vs. 2-Hydroxy-6-methoxybenzaldehyde in Total Synthesis
In the total synthesis of (±)-nidemone, 2-bromo-6-methoxybenzaldehyde (compound 8) and 2-hydroxy-6-methoxybenzaldehyde (compound 7) were employed as alternative starting materials, yielding the target natural product in 13 and 10 synthetic steps, respectively. While the hydroxy route is shorter by 3 steps, the bromo route enables a convergent Sonogashira coupling strategy that installs the aryl-alkyne fragment directly at the ortho position, offering greater flexibility for analog generation [1]. This route divergence is a critical consideration for medicinal chemistry programs requiring late-stage diversification.
| Evidence Dimension | Synthetic step count to target molecule (±)-nidemone |
|---|---|
| Target Compound Data | 13 synthetic steps from 2-bromo-6-methoxybenzaldehyde |
| Comparator Or Baseline | 10 synthetic steps from 2-hydroxy-6-methoxybenzaldehyde |
| Quantified Difference | +3 steps (30% longer route); however, enables Sonogashira-based convergent strategy incompatible with the hydroxy analog |
| Conditions | Total synthesis campaign; key steps included Sonogashira coupling, regioselective hydrogenation, and intramolecular Stetter reaction (Org. Lett. 2017, 19, 5549–5552) |
Why This Matters
For synthetic chemists, the choice between these two starting materials represents a trade-off between step economy and strategic flexibility; the bromo compound is irreplaceable when late-stage cross-coupling diversification is required.
- [1] Hsu, D.-S.; Liou, C.-Y. Total Synthesis of the Proposed Structure of (±)-Nidemone. Org. Lett. 2017, 19 (20), 5549–5552. DOI: 10.1021/acs.orglett.7b02645. View Source
